molecular formula C22H49N3 B3182872 N,N',N''-Trihexyldiethylenetriamine CAS No. 250787-15-6

N,N',N''-Trihexyldiethylenetriamine

Cat. No.: B3182872
CAS No.: 250787-15-6
M. Wt: 355.6 g/mol
InChI Key: QHVDQQBHZSMNAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N’,N’'-Trihexyldiethylenetriamine is an organic compound with the molecular formula C22H49N3. It is a light yellow liquid at room temperature and has a molecular weight of 355.64 g/mol . This compound is characterized by its three hexyl groups attached to a diethylenetriamine backbone, making it a triamine with significant steric bulk.

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N’,N’'-Trihexyldiethylenetriamine can be synthesized through the reaction of diethylenetriamine with hexyl halides under basic conditions. The reaction typically involves the use of a strong base such as sodium hydroxide or potassium hydroxide to deprotonate the amine groups, allowing them to react with the hexyl halides to form the desired product .

Industrial Production Methods: In an industrial setting, the synthesis of N,N’,N’'-Trihexyldiethylenetriamine can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The reaction is typically carried out at elevated temperatures and under an inert atmosphere to prevent oxidation .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N,N’,N’'-Trihexyldiethylenetriamine has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals. These complexes can be used as catalysts in various organic transformations.

    Biology: Employed in the synthesis of biologically active molecules, including potential drug candidates.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with metal ions.

    Industry: Utilized in the production of specialty chemicals, including surfactants and corrosion inhibitors.

Mechanism of Action

The mechanism of action of N,N’,N’'-Trihexyldiethylenetriamine is largely dependent on its ability to coordinate with metal ions. The nitrogen atoms in the compound can donate electron pairs to form stable complexes with transition metals. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved include the activation of metal centers and the stabilization of reactive intermediates .

Comparison with Similar Compounds

  • N,N,N’,N’'-Pentamethyldiethylenetriamine
  • N,N,N’,N’'-Tetramethyldiethylenetriamine
  • N,N,N’,N’'-Tetraethylethylenediamine
  • N,N,N’,N’'-Triethylethylenediamine

Comparison: N,N’,N’‘-Trihexyldiethylenetriamine is unique due to its three hexyl groups, which provide significant steric bulk compared to other similar compounds. This steric bulk can influence the compound’s reactivity and the stability of its metal complexes. For example, N,N,N’,N’'-Pentamethyldiethylenetriamine has smaller methyl groups, leading to less steric hindrance and potentially different reactivity patterns .

Properties

IUPAC Name

N,N'-dihexyl-N'-[2-(hexylamino)ethyl]ethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H49N3/c1-4-7-10-13-16-23-18-21-25(20-15-12-9-6-3)22-19-24-17-14-11-8-5-2/h23-24H,4-22H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHVDQQBHZSMNAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCNCCN(CCCCCC)CCNCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H49N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

250787-15-6
Record name N,N',N''-Trihexyldiethylenetriamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N,N',N''-Trihexyldiethylenetriamine
Reactant of Route 2
N,N',N''-Trihexyldiethylenetriamine
Reactant of Route 3
N,N',N''-Trihexyldiethylenetriamine
Reactant of Route 4
N,N',N''-Trihexyldiethylenetriamine
Reactant of Route 5
N,N',N''-Trihexyldiethylenetriamine
Reactant of Route 6
Reactant of Route 6
N,N',N''-Trihexyldiethylenetriamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.